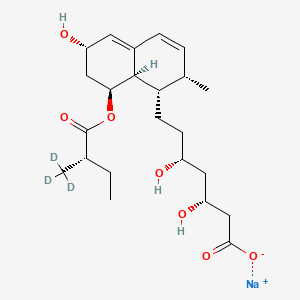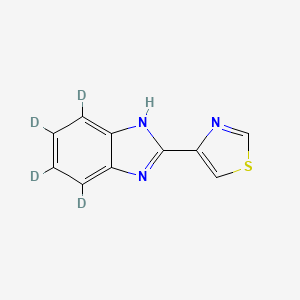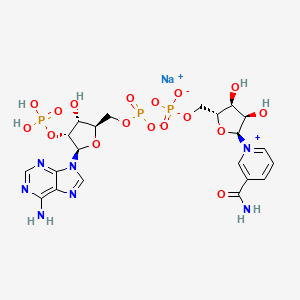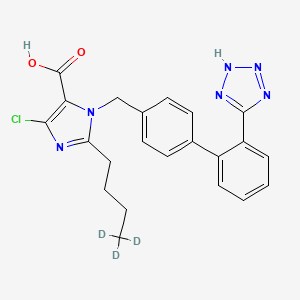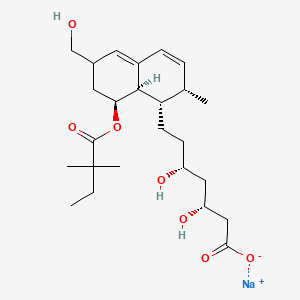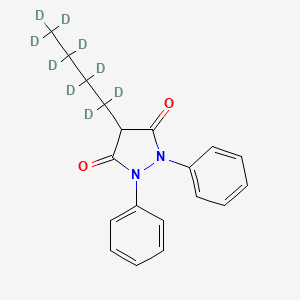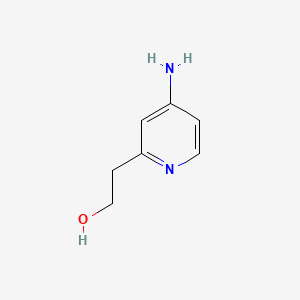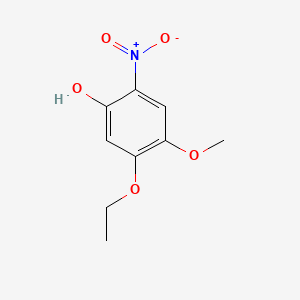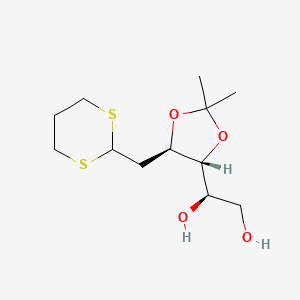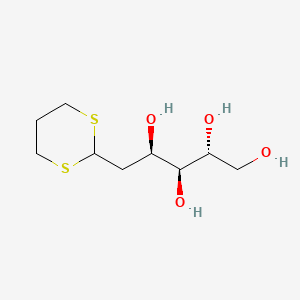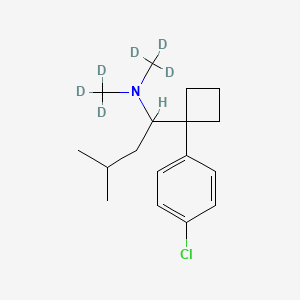![molecular formula C7H6ClN3O B562417 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine CAS No. 96022-77-4](/img/structure/B562417.png)
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H6ClN3O . It has a molecular weight of 183.6 g/mol . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine includes a pyrrolopyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring . The compound also contains a methoxy group and a chlorine atom .Physical And Chemical Properties Analysis
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a solid at room temperature . It has a molecular weight of 183.59 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound’s XLogP3-AA value is 1.9, indicating its partition coefficient between octanol and water .Wissenschaftliche Forschungsanwendungen
Glycosylation Method Development : Seela, Westermann, and Bindig (1988) developed a solid–liquid phase-transfer glycosylation method using 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine, leading to high yields of 2′-deoxy-7-carbaguanosine derivatives, important in nucleoside research (Seela, Westermann, & Bindig, 1988).
Antiviral Activity Research : Saxena et al. (1988) explored the antiviral activity of derivatives of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine, examining their effectiveness against human cytomegalovirus and herpes simplex virus (Saxena et al., 1988).
Functionalized Purine Isosteres Synthesis : Rosemeyer (2009) synthesized 3-(4-chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid, demonstrating the utility of these compounds in the preparation of N(9)-functionalized purine and purine isosteres (Rosemeyer, 2009).
2',3'-Dideoxynucleosides Synthesis : Seela et al. (1988) prepared 2',3'-dideoxynucleosides from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, important in nucleoside analogues research (Seela, Muth, & Bindig, 1988).
Pyrimidine Ring Openings : Rosemeyer et al. (1985) explored the spontaneous opening of the pyrimidine ring in 4-methoxy-2-methylthio-7H-pyrrolo[2,3-d]pyrimidines after intramolecular acylation, contributing to the understanding of pyrimidine chemistry (Rosemeyer, Kaiser, Seela, Zabel, & Saenger, 1985).
Anti-Inflammatory Activity Evaluation : Mohamed, Kamel, and Abd El-hameed (2013) synthesized novel pyrrolo[2,3-d]pyrimidine derivatives and evaluated their anti-inflammatory activities, indicating potential therapeutic applications (Mohamed, Kamel, & Abd El-hameed, 2013).
Anticancer and Antiviral Activity Studies : Pudlo et al. (1990) investigated the anticancer and antiviral activities of 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines, highlighting the compound's potential in pharmaceutical research (Pudlo et al., 1990).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Eigenschaften
IUPAC Name |
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-12-6-4-2-3-9-5(4)10-7(8)11-6/h2-3H,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXPNNYTVBWDSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C=CN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652518 |
Source


|
| Record name | 2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
96022-77-4 |
Source


|
| Record name | 2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/no-structure.png)
